Cas no 2098081-15-1 (6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one)

6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one is a specialized heterocyclic compound featuring both azetidine and pyridazinone moieties, linked via a carbonyl group. The presence of an azido functional group on the azetidine ring enhances its utility as a versatile intermediate in click chemistry applications, particularly in Huisgen cycloaddition reactions. This compound is valuable in medicinal chemistry and drug discovery due to its ability to serve as a scaffold for the synthesis of biologically active molecules. Its structural rigidity and reactive azide group facilitate efficient conjugation with alkynes, enabling the development of targeted probes or modified pharmaceuticals. The compound is typically handled under controlled conditions due to the potential reactivity of the azide group.
6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one structure
2098081-15-1 structure
Product name:6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
CAS No:2098081-15-1
MF:C8H8N6O2
MW:220.188119888306
CID:4776139

6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
    • 3-(3-azidoazetidine-1-carbonyl)-1H-pyridazin-6-one
    • 6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
    • Inchi: 1S/C8H8N6O2/c9-13-10-5-3-14(4-5)8(16)6-1-2-7(15)12-11-6/h1-2,5H,3-4H2,(H,12,15)
    • InChI Key: HNPAABGTXWDBMW-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(NN=1)=O)N1CC(C1)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 220.07087352 g/mol
  • Monoisotopic Mass: 220.07087352 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 76.1
  • Molecular Weight: 220.19

6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A270006-100mg
6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
2098081-15-1
100mg
$ 115.00 2022-06-08
Life Chemicals
F1907-3905-1g
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
2098081-15-1 95%+
1g
$470.0 2023-09-07
Life Chemicals
F1907-3905-2.5g
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
2098081-15-1 95%+
2.5g
$940.0 2023-09-07
Life Chemicals
F1907-3905-0.25g
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
2098081-15-1 95%+
0.25g
$423.0 2023-09-07
Life Chemicals
F1907-3905-10g
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
2098081-15-1 95%+
10g
$1974.0 2023-09-07
Life Chemicals
F1907-3905-5g
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
2098081-15-1 95%+
5g
$1410.0 2023-09-07
Life Chemicals
F1907-3905-0.5g
6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
2098081-15-1 95%+
0.5g
$446.0 2023-09-07
TRC
A270006-1g
6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
2098081-15-1
1g
$ 680.00 2022-06-08
TRC
A270006-500mg
6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one
2098081-15-1
500mg
$ 435.00 2022-06-08

Additional information on 6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one

6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one: A Comprehensive Overview

The compound 6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one, identified by the CAS registry number 2098081-15-1, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridazine ring system with an azetidine moiety. The presence of the azide group (-N3) further enhances its reactivity and functional versatility, making it a subject of interest in both academic and industrial research.

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, forms the core of this compound. The substitution pattern at the 6-position of the pyridazine ring is particularly noteworthy, as it is attached to a 3-azidoazetidine-1-carbonyl group. This substitution not only introduces steric hindrance but also imparts electronic effects that can influence the compound's reactivity and stability. The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, adds to the molecule's complexity and potential for forming hydrogen bonds or other non-covalent interactions.

The azide group (-N3) is a highly reactive functional group that has found applications in click chemistry, particularly in the formation of azo compounds or through the Staudinger reaction. In the context of 6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one, this group may serve as a precursor for various transformations, enabling the synthesis of more complex molecules with diverse functionalities. Recent studies have highlighted the potential of azide-containing compounds in drug discovery, where they can act as scaffolds for bioisosteres or serve as substrates for post-translational modifications.

From a synthetic perspective, the preparation of 6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. The synthesis typically begins with the preparation of pyridazine derivatives, followed by functionalization at specific positions to introduce the azetidine and azide groups. Advanced techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions have been employed to streamline these processes and improve efficiency.

Recent research has focused on exploring the pharmacological properties of this compound. Studies have demonstrated that 6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one exhibits potent activity against various enzymes and cellular targets, making it a promising candidate for drug development. For instance, its ability to inhibit kinase activity has been investigated in vitro, showing potential applications in cancer therapy. Additionally, its role as a modulator of ion channels has been explored, suggesting its utility in treating neurological disorders.

In terms of biological applications, this compound has shown promise in imaging technologies due to its ability to fluoresce under specific conditions. The incorporation of azide groups allows for easy conjugation with fluorescent markers or other imaging agents, enabling real-time tracking of molecular processes within living systems. This property has led to its use in biosensor development and live-cell imaging studies.

The environmental impact of 6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one is another area of growing interest. Researchers are investigating its biodegradability and potential toxicity to aquatic organisms. Preliminary studies suggest that under certain conditions, this compound can undergo enzymatic degradation, reducing its persistence in the environment. However, further research is needed to fully understand its ecological footprint and develop strategies for safe disposal.

In conclusion, 6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one (CAS No: 2098081-15-1) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, reactivity, and functional versatility make it an invaluable tool in chemical synthesis and drug discovery. As research continues to uncover new applications and properties of this compound, it is poised to play an increasingly important role in advancing both basic science and applied technologies.

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